molecular formula C15H20N2O B12616293 1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5R)-

1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5R)-

Cat. No.: B12616293
M. Wt: 244.33 g/mol
InChI Key: QMWOZZGFRDKLFO-SWLSCSKDSA-N
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Description

1,7-Diazaspiro[44]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5R)- is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5R)- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5R)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other reagents depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5R)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5R)- involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,7-Diazaspiro[4.4]nonan-6-one: A structurally similar compound with potential differences in biological activity and chemical reactivity.

    1-Phenylethylamine: Shares the phenylethyl group, but differs in overall structure and properties.

Uniqueness

1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5R)- is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

(5R)-7-[(1S)-1-phenylethyl]-1,7-diazaspiro[4.4]nonan-6-one

InChI

InChI=1S/C15H20N2O/c1-12(13-6-3-2-4-7-13)17-11-9-15(14(17)18)8-5-10-16-15/h2-4,6-7,12,16H,5,8-11H2,1H3/t12-,15+/m0/s1

InChI Key

QMWOZZGFRDKLFO-SWLSCSKDSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2CC[C@@]3(C2=O)CCCN3

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC3(C2=O)CCCN3

Origin of Product

United States

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